1-Trityl-1H-imidazole-4-methanol
Overview
Description
1-Trityl-1H-imidazole-4-methanol is a chemical compound with the molecular formula C23H20N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. The trityl group (triphenylmethyl) attached to the imidazole ring enhances its stability and reactivity, making it a valuable compound in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Trityl-1H-imidazole-4-methanol can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole-4-methanol with trityl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality. Purification steps, including recrystallization and chromatography, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Trityl-1H-imidazole-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to yield different derivatives with altered functional groups.
Substitution: The trityl group can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of trityl-imidazole-4-carboxaldehyde.
Reduction: Production of trityl-imidazole-4-methanol derivatives with modified functional groups.
Substitution: Generation of various trityl-imidazole derivatives with different substituents.
Scientific Research Applications
1-Trityl-1H-imidazole-4-methanol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Trityl-1H-imidazole-4-methanol involves its interaction with specific molecular targets. The trityl group enhances the compound’s binding affinity to enzymes and receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
- 1-Trityl-1H-imidazole-4-carboxaldehyde
- 1-Trityl-1H-imidazole-4-carboxylic acid
- 1-Trityl-1H-imidazole-4-ylmethanol
Uniqueness: 1-Trityl-1H-imidazole-4-methanol stands out due to its unique combination of the trityl group and the imidazole ring. This combination imparts enhanced stability, reactivity, and versatility, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and its wide range of scientific research applications further highlight its uniqueness .
Properties
IUPAC Name |
(1-tritylimidazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c26-17-22-16-25(18-24-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18,26H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQYFYUODSFBFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327604 | |
Record name | 1-Trityl-1H-imidazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33769-07-2 | |
Record name | 1-Trityl-1H-imidazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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